JSF-2513 is classified as a triazine derivative, a category known for its diverse pharmacological properties. The compound is synthesized through multi-step processes that often utilize specific reagents and catalysts to achieve optimal yields and efficiency. Its classification as an antitubercular agent places it among compounds that exhibit significant activity against tuberculosis pathogens, making it a focus for ongoing medicinal chemistry research .
The synthesis of JSF-2513 typically involves several key steps, which may include:
The synthetic pathway is proprietary, but studies indicate that the introduction of morpholine into the structure significantly enhances solubility and pharmacokinetic profiles compared to related compounds like JSF-2019 .
JSF-2513 features a complex molecular structure characterized by a triazine core. The specific arrangement of functional groups contributes to its biological activity. Structural analysis reveals:
JSF-2513 undergoes several key reactions that facilitate its activity against Mycobacterium tuberculosis:
The understanding of these reactions is crucial for optimizing the compound's efficacy against tuberculosis.
The mechanism by which JSF-2513 exerts its antibacterial effects involves:
This dual mechanism enhances its effectiveness against both replicating and dormant bacterial states.
While specific physical properties such as melting point or solubility are not extensively detailed in the literature, general characteristics can be inferred:
Further studies are required to quantify these properties accurately .
JSF-2513 is primarily investigated for its application in treating tuberculosis. Its potential extends beyond this application, with ongoing research exploring:
Tuberculosis remains a devastating global health crisis, with 10.6 million new cases and 1.3 million deaths reported in 2021 alone [7]. The relentless emergence of drug-resistant strains has dramatically complicated eradication efforts, as evidenced by the 400,000 new MDR/RR-TB cases estimated by WHO in 2023 [2]. This resistance landscape exhibits profound geographical disparities: While high-burden regions like sub-Saharan Africa demonstrate declining MDR-TB incidence, Eastern Europe contends with alarming rates of extensively drug-resistant tuberculosis (XDR-TB), where 54% of previously treated TB cases show MDR/RR-TB resistance patterns [2] [6]. Molecular surveillance reveals that five countries—India (27%), the Russian Federation (7.4%), Indonesia (7.4%), China (7.3%), and the Philippines (7.2%)—collectively account for over half of the global MDR/RR-TB burden [2]. Disturbingly, 19% of MDR/RR-TB cases now meet criteria for pre-XDR-TB (fluoroquinolone resistance), creating therapeutic challenges that extend beyond first- and second-line drug options [2]. The COVID-19 pandemic severely disrupted TB diagnostic and treatment services, reversing years of progress and amplifying transmission of resistant strains in vulnerable populations [6] [9].
Table 1: Global Drug-Resistant TB Epidemiology (2023)
Metric | Data | Source |
---|---|---|
New MDR/RR-TB cases | 400,000 (UI: 360,000–440,000) | WHO [2] |
MDR/RR-TB deaths | 150,000 (UI: 94,000–210,000) | WHO [2] |
Countries with highest burden | India (27%), Russian Federation (7.4%), Indonesia (7.4%) | WHO [2] |
Pre-XDR-TB among MDR/RR-TB | 19% (95% CI: 17–21%) | WHO [2] |
Highest MDR-TB ASIR | Somalia | GBD Study [6] |
The introduction of nitroimidazoles pretomanid and delamanid represented a therapeutic advance for drug-resistant TB, yet significant pharmacological and resistance limitations have emerged. These agents exhibit high frequency of resistance (FOR) ranging from 10⁻⁵ to 10⁻⁶ in Mycobacterium tuberculosis, leading to rapid treatment failures and necessitating companion drugs to suppress resistance emergence [1]. Crucially, cross-resistance between pretomanid and delamanid is nearly universal due to shared activation pathways dependent on the deazaflavin cofactor F₄₂₀ and nitroreductase Ddn [1]. This creates a therapeutic vulnerability where any mutation in the common bioactivation machinery confers resistance to both agents simultaneously. Pharmacokinetically, both drugs suffer from suboptimal bioavailability, with delamanid particularly hampered by poor solubility that limits achievable plasma concentrations [1] [9]. Clinical trials have further revealed QTc prolongation risks when co-administered with other TB drugs, restricting their use in patients with cardiac comorbidities [1]. Perhaps most concerning is the marginal impact on culture conversion observed in phase 3 trials when nitroimidazoles are added to background regimens, suggesting limited bactericidal activity against heterogeneous bacterial populations within lesions [1].
Table 2: Comparative Limitations of Nitroimidazoles vs. JSF-2513
Property | Pretomanid/Delamanid | JSF-2513 |
---|---|---|
Frequency of Resistance | 10⁻⁵ – 10⁻⁶ [1] | 1.3 × 10⁻⁶ at 8×MIC [1] |
Cross-Resistance Profile | Complete cross-resistance [1] | No cross-resistance with nitroimidazoles [1] |
Primary Mechanism | NO• release [1] | Dual: NO• release + InhA inhibition [1] |
Bioavailability Limitations | Poor (delamanid) to moderate (pretomanid) [1] | Enhanced via morpholine modification [1] |
Resistance Mutations Impact | Loss of efficacy ≥500-fold [1] | 16–64× MIC shift in spontaneous mutants [1] |
The therapeutic limitations of nitroimidazoles and the escalating threat of pre-XDR-TB have accelerated the development of novel triazine-based agents, culminating in JSF-2513. This molecule emerged from strategic optimization of the lead compound JSF-2019, a triazine nitrofuran identified through Bayesian modeling with exceptional in vitro potency (MIC = 150 nM against M. tuberculosis H37Rv) [1]. The medicinal chemistry campaign addressed JSF-2019's critical solubility limitations (S < 0.060 µM) through rational structural modification, most notably the introduction of a morpholine moiety that enhanced aqueous solubility while preserving the essential nitro group required for bioactivation [1]. Unlike nitroimidazoles, JSF-2513 demonstrates a dual mechanism of action: F₄₂₀H₂-dependent release of bactericidal nitric oxide (NO•) combined with direct inhibition of the enoyl-acyl carrier protein reductase InhA, a pivotal enzyme in mycolic acid biosynthesis [1]. This dual targeting strategy minimizes resistance development by requiring simultaneous mutations in unrelated pathways. The structural evolution from JSF-2019 to JSF-2513 exemplifies how targeted modifications can overcome pharmacokinetic barriers while amplifying antimycobacterial efficacy through mechanistically complementary actions.
Table 3: Key Chemical Characteristics of JSF-2513
Property | Detail |
---|---|
Chemical Class | Triazine-nitrofuran hybrid |
IUPAC Name | (E)-6-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)-N2-(morpholino)-N4-phenyl-1,3,5-triazine-2,4-diamine |
Key Structural Modification | Morpholine substitution at triazine C2 position |
Molecular Weight | 453.42 g/mol |
Primary Mechanism | F₄₂₀-dependent NO• release + InhA inhibition [1] |
Solubility Enhancement | >100-fold increase vs. JSF-2019 [1] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1